2,2,3,3-tetramethylcyclopropane-1-carbonyl Chloride

Beschreibung

Nomenclature and Chemical Classification

2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride represents a member of the acyl chloride functional group family, specifically classified as a cyclopropane carboxylic acid chloride derivative. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound bearing the Chemical Abstracts Service registry number 24303-61-5. Alternative nomenclature systems have designated this compound using several synonymous names, including 2,2,3,3-tetramethylcyclopropanecarboxylic acid chloride and cyclopropanecarbonyl chloride, 2,2,3,3-tetramethyl.

The compound's classification places it within the broader category of organochloride compounds, specifically those containing reactive carbonyl chloride functionality. The molecular formula C8H13ClO indicates the presence of eight carbon atoms, thirteen hydrogen atoms, one chlorine atom, and one oxygen atom, with a corresponding molecular weight of 160.64 grams per mole. The MDL number MFCD00012257 provides additional database identification for this specialized chemical entity.

Within chemical taxonomy systems, this compound occupies a unique position as a highly substituted cyclopropane derivative, where the cyclopropane ring bears the maximum number of methyl substituents possible while maintaining a single functional carbonyl chloride group. The Chemical Book database assigns this compound the CBNumber CB02126072, facilitating its identification in commercial chemical databases.

The compound's classification as a cyclopropanecarboxylic acid chloride places it in a specialized subcategory of carboxylic acid derivatives, where the carboxyl group has been converted to the more reactive acyl chloride functionality. This transformation significantly enhances the compound's electrophilic character and reactivity toward nucleophilic species, making it valuable as a synthetic intermediate in organic chemistry applications.

Molecular Structure and Stereochemistry

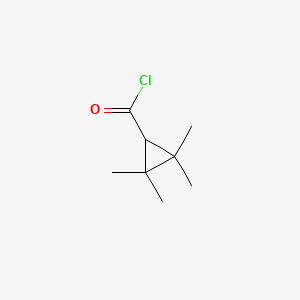

The molecular structure of this compound features a three-membered cyclopropane ring system bearing four methyl substituents and one carbonyl chloride functional group. The cyclopropane ring exhibits characteristic ring strain due to the 60-degree bond angles, which deviate significantly from the ideal tetrahedral angle of 109.5 degrees found in acyclic systems. This inherent strain contributes to the compound's reactivity and influences its physical properties.

The substitution pattern on the cyclopropane ring creates a highly congested molecular environment, with methyl groups positioned at both the 2 and 3 positions of the ring, each bearing two methyl substituents. This tetramethyl substitution pattern results in significant steric hindrance around the cyclopropane ring, potentially affecting the accessibility of the carbonyl chloride functional group to incoming nucleophiles. The carbonyl chloride group attached at the 1-position extends away from the ring system, providing a reactive site for chemical transformations.

Stereochemical considerations for this compound involve the spatial arrangement of the four methyl groups around the cyclopropane ring. The 2,2,3,3-substitution pattern creates a specific three-dimensional geometry where the methyl groups occupy defined spatial positions relative to the ring plane. The presence of multiple methyl substituents at adjacent carbon atoms introduces conformational constraints that influence the overall molecular shape and potential interactions with other molecules.

The carbonyl chloride functional group exhibits characteristic planar geometry around the carbonyl carbon, with the carbon-oxygen double bond and carbon-chlorine single bond arranged in a trigonal planar configuration. The electron-withdrawing nature of the chlorine atom enhances the electrophilic character of the carbonyl carbon, making it susceptible to nucleophilic attack. The molecular structure can be represented using various chemical notation systems, including SMILES notation and InChI strings for computational applications.

Physicochemical Properties

The physicochemical properties of this compound reflect its unique structural characteristics and functional group composition. The compound exhibits a boiling point of 153 degrees Celsius under standard atmospheric pressure, indicating moderate volatility consistent with its molecular weight and intermolecular interactions. Density measurements reveal a value of 1.028 grams per cubic centimeter, slightly higher than water, suggesting compact molecular packing in the liquid state.

The physical appearance of this compound varies depending on purity and storage conditions, typically manifesting as a pale yellow to light yellow semi-solid or, when highly purified, as white crystalline material. The flash point occurs at 66 degrees Celsius, indicating the temperature at which the compound can produce sufficient vapor to form an ignitable mixture with air. This relatively low flash point requires careful handling procedures to prevent ignition hazards during storage and manipulation.

Solubility characteristics demonstrate selective dissolution patterns, with good solubility observed in organic solvents such as benzene and chloroform. The compound shows limited solubility in polar protic solvents due to its hydrophobic cyclopropane structure and the reactive nature of the carbonyl chloride group, which tends to undergo hydrolysis in the presence of water or alcohols. Storage recommendations specify refrigeration under inert atmosphere conditions to prevent degradation and maintain compound integrity.

The compound exhibits hygroscopic properties and demonstrates moisture sensitivity, requiring protection from atmospheric humidity during storage and handling. These characteristics arise from the reactive carbonyl chloride functionality, which readily undergoes hydrolysis in the presence of water to form the corresponding carboxylic acid and hydrogen chloride gas. Temperature stability studies indicate that the compound remains stable under refrigerated conditions but may undergo decomposition at elevated temperatures.

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Weight | 160.64 | g/mol | |

| Boiling Point | 153 | °C | |

| Flash Point | 66 | °C | |

| Density | 1.028 | g/cm³ | |

| Physical State | Pale yellow semi-solid | - | |

| Solubility | Benzene, Chloroform | - |

Spectroscopic Characteristics

Spectroscopic analysis of this compound provides detailed structural confirmation and identification capabilities through multiple analytical techniques. Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The carbonyl chloride functionality exhibits a distinctive carbon-oxygen double bond stretching vibration, typically observed in the region around 1800 wavenumbers, consistent with the electron-withdrawing effect of the chlorine substituent on the carbonyl group.

The carbon-hydrogen stretching vibrations associated with the multiple methyl groups appear in the typical alkane region between 2990 and 2850 wavenumbers, with medium to strong intensity. The cyclopropane ring system contributes additional carbon-hydrogen stretching and bending vibrations that can be distinguished from acyclic alkane systems due to the unique geometry and strain characteristics of the three-membered ring. The presence of multiple methyl substituents creates a complex fingerprint region in the infrared spectrum, providing detailed structural information for compound identification.

Nuclear magnetic resonance spectroscopy offers comprehensive structural elucidation capabilities for this compound. Proton nuclear magnetic resonance analysis reveals distinct chemical shift patterns corresponding to the various hydrogen environments within the molecule. The methyl groups attached to the cyclopropane ring exhibit characteristic chemical shifts influenced by the ring strain and the proximity to the electron-withdrawing carbonyl chloride group. The tetramethyl substitution pattern creates a specific splitting pattern that can be used for structural confirmation and purity assessment.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural insights, with the carbonyl carbon appearing at approximately 170 parts per million, characteristic of acyl chloride compounds. The cyclopropane ring carbons and methyl carbons exhibit distinct chemical shifts that reflect their unique chemical environments within the strained ring system. Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments.

The spectroscopic characteristics of this compound facilitate its identification and differentiation from related cyclopropane derivatives and other acyl chloride compounds. The combination of multiple analytical techniques provides comprehensive structural confirmation and enables quality control assessments for synthetic and commercial preparations of this specialized chemical intermediate.

Crystallographic Analysis

Crystallographic analysis of this compound provides detailed three-dimensional structural information at the atomic level. The compound's ability to form crystalline materials depends on its purity and crystallization conditions, with reports indicating that highly purified samples can yield white crystalline solids suitable for single-crystal diffraction studies. The crystalline form offers insights into intermolecular interactions, molecular packing arrangements, and precise bond lengths and angles within the crystal lattice.

The cyclopropane ring system in the crystalline state exhibits the characteristic geometrical constraints associated with three-membered rings, with carbon-carbon bond lengths and angles reflecting the inherent ring strain. The tetramethyl substitution pattern influences the crystal packing through steric interactions between neighboring molecules, potentially limiting the available packing arrangements and affecting the overall crystal density and stability.

Intermolecular interactions within the crystal lattice primarily involve weak van der Waals forces between the hydrophobic methyl groups and potential dipole-dipole interactions involving the carbonyl chloride functionality. The polar nature of the carbon-chlorine and carbon-oxygen bonds in the acyl chloride group may contribute to specific orientational preferences in the crystal structure, influencing the overall packing efficiency and crystal morphology.

The crystallographic data provides precise molecular dimensions, including bond lengths, bond angles, and torsional angles that characterize the three-dimensional structure. The cyclopropane ring geometry can be compared to theoretical predictions and other cyclopropane derivatives to understand the effects of the extensive methyl substitution on ring strain and molecular conformation. The carbonyl chloride group orientation relative to the cyclopropane ring plane offers insights into potential conformational preferences and steric interactions.

Crystal structure analysis also reveals information about the molecular environment and potential intermolecular hydrogen bonding or other specific interactions that may influence the compound's solid-state properties. The crystallographic information contributes to understanding the relationship between molecular structure and bulk physical properties, supporting the interpretation of other analytical data and facilitating the design of related compounds with modified properties.

Eigenschaften

IUPAC Name |

2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPVPNRFJQMQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452925 | |

| Record name | 2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24303-61-5 | |

| Record name | 2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride typically involves the reaction of 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the complete conversion of the carboxylic acid to the corresponding carbonyl chloride. The general reaction scheme is as follows:

2,2,3,3-tetramethylcyclopropane-1-carboxylic acid+thionyl chloride→2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride+sulfur dioxide+hydrogen chloride

The reaction is typically conducted at elevated temperatures and under an inert atmosphere to prevent the hydrolysis of the carbonyl chloride product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid and hydrogen chloride.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

Hydrolysis: The reaction is carried out in aqueous media, often under acidic or basic conditions to facilitate the hydrolysis process.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents to prevent side reactions.

Major Products Formed

Nucleophilic Substitution: Substituted cyclopropane derivatives.

Hydrolysis: 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid.

Reduction: 2,2,3,3-tetramethylcyclopropane-1-methanol.

Wissenschaftliche Forschungsanwendungen

2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its reactivity and ability to form diverse chemical structures.

Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and advanced composites.

Biological Studies: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to modify biological molecules.

Wirkmechanismus

The mechanism of action of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows the compound to form covalent bonds with various nucleophilic species, leading to the formation of new chemical structures. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Cyclopropanecarbonyl Chloride Derivatives

| Property | 2,2,3,3-Tetramethylcyclopropane-1-carbonyl Chloride | 1-Chlorocyclopropane-1-carbonyl Chloride | Cyclopropanecarbonyl Chloride (Parent Compound) |

|---|---|---|---|

| CAS Number | 24303-61-5 | 73492-25-8 | 35897-13-3 |

| Molecular Formula | C₈H₁₃ClO | C₄H₄Cl₂O | C₄H₅ClO |

| Molar Mass (g/mol) | 160.64 | 156.99 (estimated) | 104.53 |

| Boiling Point | 153°C | Not reported | 112–114°C |

| Stability | Hygroscopic, moisture-sensitive | Likely moisture-sensitive (acyl chloride) | Highly reactive, moisture-sensitive |

| Applications | Pyrethroids, pharmaceuticals | Unknown (limited data) | Organic synthesis, agrochemicals |

Key Observations :

- The tetramethyl substitution on the cyclopropane ring increases steric hindrance, enhancing thermal stability (higher boiling point) compared to the parent compound .

- The methyl groups reduce reactivity toward nucleophiles, making it less prone to hydrolysis than unsubstituted cyclopropanecarbonyl chloride.

Functional Analogues: Pyrethroid Intermediates

Key Observations :

Pharmacological Derivatives: Carboxamide Analogues

Key Observations :

- The tetramethylcyclopropane moiety contributes to lipophilicity , improving blood-brain barrier penetration in neuroactive compounds .

Research Findings and Industrial Relevance

- Stability vs. Reactivity Trade-off : The compound’s stability under inert conditions makes it preferable for large-scale pyrethroid production, though its reactivity is lower than simpler acyl chlorides .

- Pharmaceutical Versatility : Its use in diverse drug candidates highlights adaptability in medicinal chemistry, particularly for modifying pharmacokinetic profiles .

Biologische Aktivität

2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride (TMCC) is an organic compound notable for its reactivity and versatility in chemical synthesis. With the molecular formula CHClO, TMCC features a cyclopropane ring substituted with four methyl groups and a carbonyl chloride functional group. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.

TMCC's biological activity primarily stems from its electrophilic carbonyl chloride group, which readily undergoes nucleophilic substitution reactions. This property allows TMCC to interact with various biological molecules, including proteins and enzymes. The mechanism of action can be summarized as follows:

- Nucleophilic Attack : The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with amino acids in proteins.

- Modification of Biological Molecules : By modifying key biomolecules, TMCC can influence various biochemical pathways, including enzyme activity and cellular signaling.

Research indicates that TMCC exhibits significant biochemical properties:

- Enzyme Inhibition : TMCC has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it can inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation.

- Cytotoxicity : In cancer cell lines, TMCC induces cytotoxic effects by disrupting cellular metabolism and promoting apoptosis. This effect is dose-dependent and varies among different cell types.

Study 1: Histone Deacetylase Inhibition

A study demonstrated that TMCC inhibits HDAC activity in cultured cancer cells. The inhibition led to increased acetylation of histones, resulting in altered gene expression patterns that promote apoptosis in tumor cells. This suggests potential therapeutic applications for TMCC in cancer treatment.

Study 2: Cytotoxic Effects on Tumor Cells

In another investigation, TMCC was tested against various tumor cell lines. Results indicated that at low concentrations, TMCC modulated enzyme activity beneficially; however, at higher doses, it exhibited significant cytotoxicity. The study highlighted the compound's dual role as both a modulator and an inhibitor depending on the dosage .

Pharmacokinetics

TMCC's pharmacokinetic profile remains under-researched; however, preliminary data suggest:

- Absorption and Distribution : Following administration, TMCC is rapidly absorbed and distributed throughout tissues due to its lipophilic nature.

- Metabolism : The compound undergoes metabolic transformations that may involve hydrolysis to form 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid.

- Excretion : Metabolites are likely excreted via renal pathways.

Applications in Research

TMCC's unique properties make it valuable in various research domains:

- Organic Synthesis : It serves as an intermediate for synthesizing complex organic compounds.

- Medicinal Chemistry : Researchers utilize TMCC to develop new therapeutic agents targeting specific biological pathways.

- Biological Studies : Its reactivity allows for studying enzyme mechanisms and protein-ligand interactions .

Summary Table of Biological Activities

Q & A

Q. Answer :

- Ventilation : Use fume hoods to prevent inhalation of HCl vapors released during reactions.

- Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and safety goggles.

- Emergency measures : Immediate ethanol wash for skin contact to neutralize acyl chloride .

Advanced: What strategies validate the compound’s role as a mechanistic probe in cyclopropane ring-opening reactions?

Q. Answer :

Isotopic labeling : Synthesize deuterated or ¹³C-labeled analogs to track bond cleavage via mass spectrometry or NMR.

Kinetic isotope effects (KIE) : Compare rates of ring opening in H₂O vs. D₂O to identify proton-transfer steps .

Advanced: How do steric and electronic effects influence its reactivity in Friedel-Crafts acylations?

Q. Answer :

- Steric effects : The tetramethyl groups hinder electrophilic attack on sterically crowded arenes (e.g., mesitylene).

- Electronic effects : Electron-withdrawing substituents on the aromatic ring enhance reactivity.

- Methodological validation : Competitive reactions between toluene and nitrobenzene quantify electronic contributions via GC-MS .

Basic: What purification techniques are recommended to remove residual carboxylic acid impurities?

Q. Answer :

- Liquid-liquid extraction : Use saturated NaHCO₃ to remove unreacted acid, followed by drying over MgSO₄.

- Column chromatography : Silica gel with hexane/ethyl acetate (95:5) eluent isolates the acyl chloride .

Advanced: Can this compound serve as a precursor for strained metallocenes?

Answer :

Yes, via ligand substitution:

Synthesis : React with ferrocene lithium to form a cyclopropane-linked metallocene.

Characterization : X-ray crystallography (e.g., synchrotron source) confirms steric strain via distorted bond angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.